2-(4-Aminophenoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-aminophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFAIGKJTUSESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 4 Aminophenoxy Pyridine 3 Carbonitrile Systems
Functional Group Transformations and Derivatization Studies
The functional groups present in 2-(4-aminophenoxy)pyridine-3-carbonitrile offer multiple avenues for chemical modification and the synthesis of new derivatives.
Reactivity of the Pyridine-3-carbonitrile (B1148548) Unit
The nitrile group at the 3-position of the pyridine (B92270) ring is a key site for chemical transformations. It can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxamide and subsequently the carboxylic acid. google.com Kinetic studies on the hydrolysis of various cyanopyridines have shown that the reaction proceeds in a consecutive manner, with the formation of the amide as an intermediate. researchgate.net The rate of this hydrolysis can be influenced by temperature and the presence of catalysts. google.comresearchgate.net
Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation provides a route to novel pyridine derivatives with an additional basic center.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis to Amide | H₂SO₄ (conc.), heat | 2-(4-Aminophenoxy)pyridine-3-carboxamide |
| Hydrolysis to Carboxylic Acid | Aq. NaOH, heat, then H₃O⁺ | 2-(4-Aminophenoxy)nicotinic acid |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | (2-(4-Aminophenoxy)pyridin-3-yl)methanamine |
Chemical Transformations of the 4-Aminophenoxy Substituent
The primary aromatic amine of the 4-aminophenoxy group is highly reactive and serves as a versatile handle for derivatization. ontosight.ai It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly useful and can be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including halides, hydroxyl, and cyano groups, onto the phenoxy ring. Additionally, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines).
| Reaction | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-(4-((3-cyanopyridin-2-yl)oxy)phenyl)acetamide |
| Sulfonylation | Toluenesulfonyl chloride, pyridine | N-(4-((3-cyanopyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl | 2-(4-Chlorophenoxy)pyridine-3-carbonitrile |
| Schiff Base Formation | Benzaldehyde, ethanol, reflux | 2-(4-((benzylideneamino)oxy)phenyl)pyridine-3-carbonitrile |
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). aklectures.com This deactivation is further intensified by the strongly electron-withdrawing nitrile group at the C-3 position. Consequently, EAS reactions on this system, such as nitration or halogenation, would require harsh conditions and are expected to proceed slowly. rsc.org If substitution does occur, it is predicted to favor the C-5 position, which is meta to the deactivating pyridine nitrogen and ortho/para to the activating ether oxygen, though the deactivating effects are likely to dominate.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). quora.comstackexchange.comquimicaorganica.org In this compound, the C-2 position is already substituted. The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. Therefore, nucleophilic attack is most likely to occur at the C-4 or C-6 positions, should a suitable leaving group be present at one of these sites or under conditions that promote hydride displacement. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the reaction conditions. lookchem.comnih.gov
Detailed Mechanistic Elucidation of Key Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key potential reactions can be inferred from studies on analogous pyridine and aromatic systems.
Investigation of Reaction Intermediates
The mechanisms of the principal transformations of this molecule involve distinct reactive intermediates.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic substitution at the pyridine ring (e.g., at C-4 or C-6), the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com For attack at the C-4 position, one of the resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization and favors attack at this position over the C-3 or C-5 positions. quora.comstackexchange.com
Electrophilic Aromatic Substitution (EAS): In the case of an electrophilic attack on the pyridine ring, the reaction proceeds through a cationic intermediate, often referred to as a sigma complex or arenium ion. The attack of an electrophile on the electron-deficient pyridine ring is energetically unfavorable. The intermediate formed by attack at the C-5 position is generally more stable than those formed by attack at C-4 or C-6, as it avoids placing a positive charge adjacent to the already electron-deficient pyridine nitrogen. aklectures.com
Radical Reactions: Some transformations, particularly those initiated under specific photochemical or catalytic conditions, may involve radical intermediates. For instance, decarboxylation of a derivative or certain substitution patterns could potentially be designed to proceed through radical pathways. acs.org
Advanced Spectroscopic and Analytical Characterization of 2 4 Aminophenoxy Pyridine 3 Carbonitrile
Vibrational Spectroscopy for Molecular Structure Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Aminophenoxy)pyridine-3-carbonitrile is expected to display several characteristic absorption bands that confirm its structure.
The primary amine (-NH₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing in the 3500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com Additionally, a scissoring (bending) vibration for the N-H bond is expected around 1650-1580 cm⁻¹. orgchemboulder.com
A sharp and intense absorption band corresponding to the nitrile (C≡N) group stretch is one of the most unambiguous signals in the spectrum. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ range due to conjugation with the pyridine (B92270) ring. spectroscopyonline.com
The presence of the aryl ether linkage (Ar-O-Ar) is confirmed by strong C-O-C stretching bands. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹. spectroscopyonline.comrockymountainlabs.com The aromatic nature of the compound is further supported by C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings, which appear in the 1600-1450 cm⁻¹ region, and C-H aromatic stretching vibrations just above 3000 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3100 - 3000 | Medium-Weak |
| C≡N Stretch | Nitrile (-CN) | 2240 - 2220 | Strong, Sharp |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| Aromatic C=C and C=N Stretch | Pyridine & Benzene Rings | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Ether (-O-) | 1300 - 1200 | Strong |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. For this compound, vibrations that induce a significant change in polarizability are expected to be strongly Raman active.
The C≡N triple bond stretch, typically appearing around 2240-2220 cm⁻¹, is expected to produce a strong and sharp signal in the Raman spectrum due to the high polarizability of the triple bond. The symmetric "ring breathing" modes of both the pyridine and benzene rings are also characteristic and should yield intense Raman bands, commonly observed around 1000 cm⁻¹ and 1030 cm⁻¹ for pyridine moieties. researchgate.netchemicalbook.com Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching modes between 1550 and 1610 cm⁻¹ are also anticipated to be clearly visible. aps.org In contrast to IR spectroscopy, the symmetric N-H stretching of the amine group may be more prominent than the asymmetric stretch.
Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine & Benzene Rings | 3100 - 3000 | Medium |
| C≡N Stretch | Nitrile (-CN) | 2240 - 2220 | Strong |
| Aromatic C=C Stretch | Pyridine & Benzene Rings | 1610 - 1550 | Strong |
| Ring Breathing Mode | Pyridine Ring | ~1030 | Strong |
| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The aromatic region of the spectrum (typically δ 6.0-9.0 ppm) will be most informative.
The protons on the aminophenoxy ring, being part of a para-substituted system, are expected to appear as two distinct doublets, integrating to two protons each. The protons ortho to the amine group are anticipated to be more shielded (upfield) compared to those ortho to the ether linkage. Based on data for 4-aminophenol (B1666318), these protons would likely appear around δ 6.5-6.8 ppm. chemicalbook.comresearchgate.net
The three protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton at the 6-position (H-6), being adjacent to the nitrogen, is expected to be the most deshielded. The protons at the 4 and 5 positions will show coupling to each other and to H-6, resulting in complex splitting patterns (e.g., doublet of doublets).
The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears in the δ 3.5-5.0 ppm range.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-6 (Pyridine) | Ortho to Ring N | ~8.3 - 8.6 | dd | 1H |
| H-4, H-5 (Pyridine) | Pyridine Ring | ~7.2 - 7.8 | m | 2H |
| H-2', H-6' (Phenoxy) | Ortho to Ether | ~6.9 - 7.1 | d | 2H |
| H-3', H-5' (Phenoxy) | Ortho to Amine | ~6.6 - 6.8 | d | 2H |
| -NH₂ | Amine | ~3.5 - 5.0 | s (broad) | 2H |
Note: dd = doublet of doublets, m = multiplet, d = doublet, s = singlet. Chemical shifts are estimates and can vary with solvent and other conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, twelve distinct signals are expected.
The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm range. compoundchem.comoregonstate.edu The carbon atoms of the pyridine ring show predictable shifts based on their position relative to the nitrogen atom and the substituents; C2 and C6 are typically the most deshielded. testbook.comchemicalbook.com Similarly, the carbons of the phenoxy ring are influenced by the amine and ether groups. The carbon attached to the oxygen (C-1') will be significantly deshielded, while the carbon attached to the nitrogen (C-4') will be shielded. Quaternary carbons (C-2, C-3, C-1', C-4') will generally show weaker signals than protonated carbons.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Environment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 (Pyridine) | Attached to -O- | ~160 - 165 |
| C-6 (Pyridine) | Ortho to Ring N | ~150 - 155 |
| C-4' (Phenoxy) | Attached to -NH₂ | ~145 - 150 |
| C-4 (Pyridine) | Para to Ring N | ~138 - 142 |
| C-1' (Phenoxy) | Attached to -O- | ~135 - 140 |
| C-2', C-6' (Phenoxy) | Ortho to Ether | ~122 - 126 |
| C-5 (Pyridine) | Meta to Ring N | ~118 - 122 |
| C-3', C-5' (Phenoxy) | Ortho to Amine | ~115 - 119 |
| C≡N | Nitrile | ~115 - 120 |
| C-3 (Pyridine) | Attached to -CN | ~105 - 110 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information about a molecule's mass and, by extension, its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula. libretexts.orgmeasurlabs.com For this compound, the exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured mass from an HRMS instrument must match the theoretical mass within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula of C₁₂H₉N₃O. researchgate.net
Standard mass spectrometry reveals the fragmentation pattern of the molecule upon ionization. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight. The fragmentation is expected to occur at the weakest bonds. A primary fragmentation pathway would likely involve the cleavage of the ether C-O bond, which is a common fragmentation route for phenoxy pyridines. nih.govcdnsciencepub.com This would lead to characteristic fragment ions corresponding to the aminophenoxy radical cation and the pyridinone cation, or their respective counterparts.
Expected Mass Spectrometry Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O | - |
| Molecular Weight | 211.22 g/mol | - |
| Theoretical Exact Mass | 211.07456 Da | HRMS |
| [M+H]⁺ Ion | 212.08183 m/z | HRMS |
| Key Fragment Ion | [C₆H₆NO]⁺ (aminophenoxy) | MS/MS |
| Key Fragment Ion | [C₆H₃N₂O]⁺ (2-oxo-pyridine-3-carbonitrile) | MS/MS |
Electronic Spectroscopy for Optical Properties
The optical characteristics of a chemical compound, stemming from its electronic transitions, are fundamental to understanding its potential applications in materials science and photonics. Electronic spectroscopy, encompassing techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides critical insights into the photophysical behavior of molecules like this compound. However, a thorough review of scientific literature reveals a notable absence of specific experimental data for the electronic spectroscopic properties of this particular compound. While research has been conducted on various other pyridine-3-carbonitrile (B1148548) derivatives, which often exhibit interesting optical properties due to intramolecular charge transfer (ICT) phenomena, specific absorption and emission data for this compound are not currently available. manipal.eduresearchgate.netmdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a primary technique used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic structure. The absorption maxima (λmax) and molar absorptivity (ε) are key parameters derived from this analysis. For compounds with conjugated π-systems and electron-donating and -accepting groups, such as this compound, characteristic absorption bands corresponding to π→π* and n→π* transitions are expected. manipal.eduresearchgate.net
Despite the theoretical interest in the electronic absorption profile of this compound, a comprehensive search of peer-reviewed scientific databases and chemical literature did not yield any published experimental UV-Vis absorption spectra or specific data for this compound. Consequently, a data table of its absorption maxima and molar absorptivity cannot be compiled at this time. General studies on related 2-aminopyridine (B139424) derivatives show absorption in the UV range, but this data cannot be directly attributed to the title compound. sciforum.net
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides data on the emission maxima (λem), fluorescence quantum yield (ΦF), and Stokes shift, which are crucial for evaluating a compound's potential as a fluorophore, sensor, or component in optoelectronic devices. The presence of an electron-donating aminophenoxy group and an electron-withdrawing carbonitrile group on the pyridine scaffold suggests that this compound could potentially exhibit fluorescence. nih.govresearchgate.netnih.gov
However, as with its absorption properties, there is no specific experimental fluorescence data available in the scientific literature for this compound. Studies on analogous compounds, such as 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, have reported solid-state fluorescence in the violet or blue region, but these findings are not directly transferable. researchgate.net Without experimental studies, a detailed discussion of its emissive properties and a corresponding data table remain unfeasible.
Surface Analytical Techniques for Interfacial Studies
The characterization of a compound's behavior at interfaces is critical for applications in areas such as thin-film devices, sensors, and surface coatings. Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are powerful tools for probing the chemical composition, electronic states, and morphology of surfaces and interfaces.
A diligent search for research articles and datasets pertaining to the surface analysis of this compound has found no specific studies employing these techniques for this compound. While there is research on the surface analysis of other pyridine derivatives, for instance, studying their adsorption on metal surfaces, this information is not applicable to the interfacial properties of this compound itself. nih.govmdpi.com Therefore, a detailed account of its interfacial behavior based on experimental ATR-IR, XPS, or AFM data cannot be provided. The potential application of these techniques could, for example, reveal the orientation of the molecule on a given substrate or identify specific intermolecular interactions at an interface. However, such investigations have not yet been reported in the available scientific literature.
Theoretical and Computational Chemistry Approaches to 2 4 Aminophenoxy Pyridine 3 Carbonitrile and Analogs
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data for compounds analogous to 2-(4-Aminophenoxy)pyridine-3-carbonitrile. For instance, studies on various pyridine (B92270) and pyrimidine (B1678525) derivatives have successfully employed DFT at levels like B3LYP/6-311++G(d,p) to investigate their electronic properties. ijcce.ac.ir
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
In studies of related pyridine derivatives, DFT calculations have been used to determine these orbital energies. For example, in a study of various bioactive pyridine derivatives, the HOMO-LUMO gap was calculated to understand their chemical reactivity. nih.gov Similarly, for 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, the HOMO-LUMO energy gap was investigated using the B3LYP/6-31G(d,p) method to elucidate their electronic structure. For a series of newly synthesized pyrazole (B372694) and pyridine derivatives, DFT calculations were also performed to understand their electronic properties and potential biological activity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Pyridine Derivatives (Note: The following data is for analogous compounds and is intended to be illustrative of the parameters calculated for this compound.)
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | - | - | 3.605 | ijcce.ac.ir |
| Substituted Pyridinyl Thiazole C3 | - | - | - | |
| Pyridine Derivative 3d | - | - | - | nih.gov |
No specific HOMO/LUMO energy values were provided in the search results for these compounds, but the energy gap and the use of DFT for their calculation were highlighted.
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts are commonly calculated. For example, in a study on pyridinyl and pyrimidinyl phosphonates, FT-IR vibrational spectra were calculated, and the 1H and 13C NMR chemical shifts were determined using the GIAO method, showing good agreement with experimental data. ijcce.ac.ir The theoretical investigation of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives also involved the calculation of thermodynamic properties in the ground state using DFT.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Behavior and Solvatochromism
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules, making it invaluable for understanding their photophysical properties, such as UV-Vis absorption and emission spectra.
For compounds analogous to this compound, TD-DFT can predict electronic transitions and their corresponding absorption wavelengths. In a study of pyridinyl and pyrimidinyl phosphonates, TD-DFT calculations at the CAM-B3LYP level were used to obtain theoretical absorption electronic spectra in the gas phase and in solvents like methanol (B129727) and dioxane, which showed good agreement with the experimental spectra. ijcce.ac.ir The synthesis and photophysical properties of other substituted pyridine carbonitrile derivatives have also been investigated, confirming their structure and electronic transitions using DFT and TD-DFT. manipal.edu These studies often explore how different substituents on the pyridine ring affect the electronic and photophysical properties. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity and material properties.
Conformational Analysis and Energetics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For molecules with flexible linkages, such as the ether bond in this compound, multiple low-energy conformations may exist.
Computational methods, including both molecular mechanics and quantum mechanics, are employed to perform conformational searches. For example, studies on macrocyclic ethers have utilized molecular mechanics calculations alongside NMR spectroscopy to understand their conformational preferences. researchgate.net For more complex systems, DFT methods can be used to optimize the geometry of different conformers and calculate their relative energies, providing a detailed picture of the conformational landscape. nih.gov A theoretical study on 3-substituted pyridines also considered tautomeric and conformational equilibria in aqueous solution to accurately calculate their acidity constants. mdpi.com
Molecular Docking for Binding Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein receptor.
Numerous studies on pyridine-3-carbonitrile (B1148548) and phenoxy-pyridine derivatives have employed molecular docking to explore their potential as therapeutic agents. For instance, novel pyridine-3-carbonitrile derivatives have been docked into the active sites of proteins like dihydrofolate reductase (DHFR) to investigate their binding affinity. researchgate.net In another study, phenoxy pyridine derivatives were investigated as potential inhibitors of the c-Met kinase receptor through molecular docking and other computational methods. nih.gov Molecular docking studies of other pyridine derivatives have targeted enzymes such as topoisomerase IIβ and serine/threonine kinase AKT1, revealing strong binding affinities and suggesting mechanisms of action. nih.gov
Table 2: Illustrative Molecular Docking Studies of Analogous Pyridine Derivatives (Note: This table presents examples of molecular docking studies on compounds analogous to this compound to illustrate the application of this technique.)
| Ligand Class | Protein Target | Key Findings | Reference |
| Novel Pyridine-3-carbonitrile Derivatives | Dihydrofolate Reductase (DHFR) | Investigation of binding affinity and interactions within the active site. | researchgate.net |
| Phenoxy Pyridine Derivatives | c-Met Kinase Receptor | Prediction of potential inhibitors with high activity and good interactions. | nih.gov |
| Pyridinyl Thiazole Derivatives | HepG2 (PDB code: 4mmh) | Study of hydrogen bonding interactions in the active site. | |
| Furo[2,3-b]pyridine Derivatives | AKT1, ERα, HER2 | Revealed strong binding affinities, suggesting disruption of key cellular signaling pathways. | |
| Pyrazole and Pyridine Derivatives | Human Topoisomerase IIβ | Compounds showed good affinity to the active site of the enzyme. | nih.gov |
These computational approaches, from quantum chemical calculations to molecular simulations, provide a comprehensive framework for understanding the properties of this compound and its analogs, guiding the design of new molecules with desired functionalities.
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis of this compound and its analogs, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, has been a subject of interest for computational elucidation to understand its mechanistic pathways and transition states. Although specific computational studies on the reaction mechanism for this compound are not extensively documented in the public domain, a comprehensive understanding can be derived from theoretical investigations of analogous systems. The principles governing the SNAr mechanism on activated pyridine rings are well-established and have been explored using computational methods, primarily Density Functional Theory (DFT).
The formation of this compound generally proceeds via the reaction of a 2-halopyridine-3-carbonitrile (e.g., 2-chloro- or 2-fluoropyridine-3-carbonitrile) with 4-aminophenol (B1666318). The cyano group at the 3-position and the nitrogen atom in the pyridine ring act as strong electron-withdrawing groups, which activate the 2-position for nucleophilic attack.
Computational studies on similar SNAr reactions have consistently shown that the reaction typically proceeds through a stepwise mechanism involving the formation of a high-energy intermediate, often referred to as a Meisenheimer complex. This mechanism can be dissected into two main steps:
Departure of the Leaving Group: The Meisenheimer intermediate is unstable and rapidly collapses by expelling the leaving group (e.g., a halide ion), thereby restoring the aromaticity of the pyridine ring and forming the final ether product.
DFT calculations have been instrumental in mapping the potential energy surface of such reactions, allowing for the characterization of the reactants, intermediates, transition states, and products. The transition state for the formation of the Meisenheimer complex is of particular interest as its energy determines the activation barrier and, consequently, the reaction rate. Computational models can predict the geometry of this transition state, including the bond lengths of the forming carbon-oxygen bond and the breaking carbon-halogen bond.
For analogous systems, such as the reaction of 2-substituted 3,5-dichloropyrazines with amines, computational studies have been used to rationalize the observed regioselectivity. These studies reveal that nucleophilic attack is preferred at the position that is most activated by electron-withdrawing groups. researchgate.net In the case of this compound synthesis, the cyano group at the 3-position strongly activates the 2-position for nucleophilic attack.
The table below presents hypothetical, yet representative, data for the key energetic parameters of an SNAr reaction leading to a phenoxy-pyridine-carbonitrile, based on computational studies of analogous systems. These values are typically calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Formation of Meisenheimer Intermediate (Rate-Determining Step) | Activation Energy (ΔG‡) | 15 - 25 |
| Reaction Energy (ΔG) | 5 - 10 | |
| Departure of Leaving Group | Activation Energy (ΔG‡) | 2 - 5 |
| Reaction Energy (ΔG) | -20 to -30 | |
| Overall Reaction | Reaction Energy (ΔG) | -15 to -25 |
Note: The data in this table are representative values derived from computational studies of analogous SNAr reactions and are intended to illustrate the typical energetic profile. Actual values for the synthesis of this compound would require specific computational investigation.
The transition state for the initial nucleophilic attack is characterized by the partial formation of the C-O bond and partial breaking of the C-X (where X is the leaving group) bond, although in a stepwise mechanism, the C-X bond remains largely intact during the formation of the Meisenheimer intermediate. The geometry of the transition state is typically trigonal bipyramidal at the carbon atom undergoing substitution.
Furthermore, computational studies can also elucidate the role of the solvent in the reaction mechanism. Polar aprotic solvents, which are commonly used for SNAr reactions, can stabilize the charged Meisenheimer intermediate and the transition state leading to its formation, thereby accelerating the reaction.
Future Research Directions and Unexplored Avenues for 2 4 Aminophenoxy Pyridine 3 Carbonitrile
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 2-(4-Aminophenoxy)pyridine-3-carbonitrile, which involves the formation of a diaryl ether linkage, presents an opportunity for the development of more sustainable and efficient chemical processes. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and challenging purification procedures. Future research should prioritize the development of novel catalytic systems that offer improved yields, milder reaction conditions, and a reduced environmental footprint.
Green chemistry principles should guide the exploration of alternative synthetic strategies. nih.gov This includes the use of renewable solvents, energy-efficient reaction conditions (such as microwave-assisted or flow chemistry), and the development of recyclable catalysts. cambridgescholars.comresearchgate.net Metal-catalyzed cross-coupling reactions, for instance, have become powerful tools for the formation of carbon-heteroatom bonds. nih.gov Investigating the use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, could lead to more cost-effective and sustainable synthetic routes. mdpi.com Furthermore, the development of one-pot multicomponent reactions could significantly enhance the efficiency of the synthesis by reducing the number of intermediate purification steps. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Sustainability Advantages |
| Microwave-assisted Synthesis | L-proline | Glycerol | 120 | 85-95 | Reduced reaction time, energy efficiency, biodegradable solvent. |
| Flow Chemistry | Immobilized Palladium | Ethyl Acetate (B1210297) | 80 | 90-98 | High throughput, improved safety, easy scalability. |
| Copper-catalyzed C-O Coupling | CuI/Ligand | DMSO | 100 | 75-85 | Use of an earth-abundant metal catalyst. |
| Photocatalytic Synthesis | Organic Dye | Acetonitrile | 25 | 70-80 | Use of visible light as a renewable energy source. |
Note: The data in this table is illustrative and represents potential targets for future research based on trends in green chemistry.
Advanced Mechanistic Investigations for Complex Reaction Systems
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The formation of the ether linkage, likely through a nucleophilic aromatic substitution (SNAr) pathway, warrants detailed investigation. nih.gov Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reaction intermediates and kinetics. rsc.orgbendola.commdpi.commdpi.com
Kinetic isotope effect studies can be employed to elucidate the rate-determining step and the nature of the transition state. nih.gov Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be used to model the reaction pathway, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net Such mechanistic insights are invaluable for catalyst design and for predicting the outcome of reactions with substituted analogs.
Rational Design and Synthesis of Analogs for Tailored Academic Applications
The scaffold of this compound offers multiple points for structural modification, enabling the rational design and synthesis of a library of analogs with tailored properties. The amino group, the pyridine (B92270) ring, and the nitrile functionality can all be systematically altered to probe structure-activity relationships in various contexts. nih.govnih.gov For instance, modification of the aminophenoxy moiety could influence the electronic properties and solubility of the molecule, while alterations to the pyridine ring could modulate its coordination chemistry and biological activity. researchgate.net
The synthesis of these analogs would provide a valuable toolkit for academic research in areas such as medicinal chemistry and materials science. researchgate.net For example, by introducing specific functional groups, analogs could be designed as selective inhibitors for biological targets or as building blocks for novel supramolecular architectures. researchgate.netfigshare.comresearchgate.netchemrevlett.commdpi.com The nitrile group, in particular, is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the chemical space accessible from this scaffold.
Table 2: Proposed Analogs and Their Potential Research Applications
| Analog Structure | Modification | Potential Application |
| N-acetylated derivative | Acetylation of the amino group | Probe for hydrogen bonding interactions. |
| 5-Bromo-2-(4-aminophenoxy)pyridine-3-carbonitrile | Bromination of the pyridine ring | Precursor for further functionalization via cross-coupling reactions. |
| 2-(4-Aminophenoxy)pyridine-3-carboxamide | Hydrolysis of the nitrile group | Building block for polymers or bioactive amides. |
| 2-(4-Nitrophenoxy)pyridine-3-carbonitrile | Replacement of amino with nitro group | Study of electronic effects on reactivity and properties. |
Integration of In Silico and Experimental Approaches for Predictive Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, in silico methods can be employed to predict a wide range of properties before undertaking extensive laboratory work. researchgate.netrsc.org Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate structural features with predicted biological activity or physical properties, guiding the design of more potent or functional analogs. chemrevlett.com
Molecular docking simulations can predict the binding modes of the compound and its derivatives with specific biological targets, providing insights into potential therapeutic applications. researchgate.netfigshare.comresearchgate.net Furthermore, computational tools can be used to predict spectroscopic data (NMR, IR, UV-Vis), which can then be compared with experimental results to confirm the structure and purity of synthesized compounds. bendola.commdpi.com This integrated approach can significantly accelerate the research and development cycle, allowing for a more targeted and efficient exploration of the chemical space around this scaffold.
Exploration of New Interdisciplinary Applications in Emerging Fields
The unique combination of a hydrogen-bond-donating amino group, a coordinating pyridine ring, and a polar nitrile functionality suggests that this compound and its derivatives could find applications in a variety of emerging interdisciplinary fields. msesupplies.commdpi.comresearchgate.net
In materials science, the molecule could serve as a building block for novel polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with interesting optical or electronic properties. nih.govrsc.org The ability of the pyridine and amino groups to participate in hydrogen bonding and metal coordination could be exploited to create self-assembling systems with defined architectures.
In chemical biology, analogs of this compound could be developed as fluorescent probes for sensing specific ions or biomolecules. The aminophenoxy moiety is a known fluorophore, and its photophysical properties could be tuned through chemical modification. Furthermore, the pyridine-3-carbonitrile (B1148548) scaffold is present in a number of biologically active compounds, suggesting that derivatives of this compound may exhibit interesting pharmacological activities. researchgate.netmdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Aminophenoxy)pyridine-3-carbonitrile, and what analytical techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-aminophenol with a halogenated pyridine-carbonitrile precursor (e.g., 2-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
- Step 2: Purify intermediates via recrystallization or column chromatography.
Critical Analytical Techniques:
Q. How can researchers characterize the physicochemical properties of this compound to ensure sample purity and structural integrity?
Methodological Answer:
- Melting Point Analysis: Determine purity via differential scanning calorimetry (DSC). Discrepancies >2°C suggest impurities .
- Solubility Profiling: Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation studies .
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify purity (>95% for biological assays) .
Q. What preliminary biological screening strategies are recommended to assess the bioactivity of this compound?
Methodological Answer:
- In Vitro Antiproliferative Assays: Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and validate IC₅₀ values via dose-response curves .
- Enzyme Inhibition Studies: Target kinases or proteases relevant to disease pathways. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for derivatives of this compound?
Methodological Answer:
- Step 1: Re-examine synthetic routes for unintended byproducts (e.g., regioisomers) using 2D NMR (COSY, NOESY) .
- Step 2: Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra. Deviations >0.5 ppm may indicate structural misassignment .
- Step 3: Validate with X-ray crystallography. For microcrystalline samples, use synchrotron radiation for high-resolution data .
Q. What methodologies are effective for optimizing reaction yields in multi-step syntheses of this compound analogs?
Methodological Answer:
-
DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example:
Factor Range Tested Optimal Value Temp. 60–120°C 80°C Catalyst Pd(OAc)₂ vs. CuI CuI (5 mol%) Solvent DMF vs. THF DMF -
In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .
Q. How can QSAR models be constructed to predict the biological activity of novel this compound derivatives?
Methodological Answer:
-
Descriptor Selection: Calculate topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters using software like Dragon or MOE .
-
Model Validation: Split data into training/test sets (80:20). Use k-fold cross-validation (k=5) and metrics like , RMSE. Example QSAR equation:
-
Applicability Domain: Define via leverage analysis to avoid extrapolation errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
